3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated indoles, thiazole derivatives, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like DMF or DMSO and may require heating or the use of catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions that can be easily scaled up. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve solvents like ethanol, methanol, or dichloromethane and may require specific temperatures or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide stands out due to its combination of indole, pyridine, and thiazole rings, which confer unique chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15FN4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15FN4OS/c20-15-4-3-13-5-8-24(17(13)10-15)9-6-18(25)23-19-22-16(12-26-19)14-2-1-7-21-11-14/h1-5,7-8,10-12H,6,9H2,(H,22,23,25) |
InChI Key |
XIMCHVKSWXCNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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